2-Biphenylenemethanol

antiaromaticity conformational restriction molecular rigidity

2-Biphenylenemethanol (IUPAC: biphenylen-2-ylmethanol; CAS 57244-42-5) is a C13H10O primary alcohol featuring a hydroxymethyl (–CH₂OH) substituent at the 2-position of a biphenylene core. The biphenylene scaffold is a 6-4-6 fused-ring system containing a central cyclobutadiene ring that imparts partial antiaromatic character, fundamentally distinguishing it from the fully aromatic biphenyl framework found in its closest structural analog, 2-biphenylmethanol.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 57244-42-5
Cat. No. B14630703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenylenemethanol
CAS57244-42-5
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C2C=C(C=C3)CO
InChIInChI=1S/C13H10O/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7,14H,8H2
InChIKeySLSLGHSSTDXTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Biphenylenemethanol (CAS 57244-42-5) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Biphenylenemethanol (IUPAC: biphenylen-2-ylmethanol; CAS 57244-42-5) is a C13H10O primary alcohol featuring a hydroxymethyl (–CH₂OH) substituent at the 2-position of a biphenylene core . The biphenylene scaffold is a 6-4-6 fused-ring system containing a central cyclobutadiene ring that imparts partial antiaromatic character, fundamentally distinguishing it from the fully aromatic biphenyl framework found in its closest structural analog, 2-biphenylmethanol [1]. This compound has a molecular weight of 182.22 g·mol⁻¹, an exact mass of 182.073 Da, one hydrogen bond donor, one acceptor, one rotatable bond, a topological polar surface area (TPSA) of 20.23 Ų, and a computed LogP of approximately 2.83 . The combination of the strained antiaromatic core and the reactive benzylic alcohol functionality positions this compound as a niche intermediate for materials chemistry, organometallic ligand design, and regioselective synthetic elaboration—applications where generic biphenyl methanols cannot serve as direct substitutes [2].

Why 2-Biphenylmethanol and Other Biphenyl Alcohols Cannot Replace 2-Biphenylenemethanol (CAS 57244-42-5) in Research and Industrial Workflows


2-Biphenylmethanol (CAS 2928-43-0) and 4-biphenylmethanol (CAS 3597-91-9) are the most frequently encountered alternatives in procurement searches, yet they possess a fundamentally different core architecture—a fully aromatic biphenyl system with free rotation about the inter-ring C–C bond—compared to the rigid, planar, partially antiaromatic biphenylene scaffold of CAS 57244-42-5 [1]. This structural divergence translates into measurable differences in electronic structure (HOMO binding energy of ~7.8 eV for the biphenylene core vs. ~8.3 eV for biphenyl [2]), oxidation susceptibility (biphenylenes are significantly more easily oxidized [3]), regioselective reactivity (the 2-hydroxymethyl group on biphenylene directs lithiation exclusively to the 1-position, a directing effect absent in biphenyl systems [4]), and solid-state properties including a melting point elevation of >50 °C relative to 2-biphenylmethanol . Substituting a biphenyl alcohol into a synthetic sequence, catalytic system, or materials formulation designed for the biphenylene scaffold will fail to reproduce the intended electronic coupling, steric constraints, or regiochemical outcomes. The following section provides the quantitative evidence substantiating each dimension of differentiation.

Head-to-Head Quantitative Differentiation Evidence for 2-Biphenylenemethanol (CAS 57244-42-5) vs. Closest Analogs


Core Architecture: Biphenylene (Antiaromatic 6-4-6 Fused System) vs. Biphenyl (Fully Aromatic Rotatable System)

2-Biphenylenemethanol is built on a biphenylene core—a planar, rigid 6-4-6 fused-ring system containing a central cyclobutadiene ring that introduces partial antiaromatic character (destabilization energy estimated at 57 kcal·mol⁻¹) [1]. In contrast, the closest analog 2-biphenylmethanol (CAS 2928-43-0) features a biphenyl core with two freely rotating benzene rings connected by a single C–C bond (~1.48 Å), a fully aromatic system . The biphenylene framework is planar with bridging C–C bond lengths of 1.524 Å between the benzenoid rings [2], whereas biphenyl in solution adopts a twisted conformation with a dihedral angle of ~40–45°. This fundamental structural difference means that 2-biphenylenemethanol presents a conformationally locked, geometrically constrained scaffold that cannot be mimicked by any biphenyl analogue.

antiaromaticity conformational restriction molecular rigidity electronic structure

Electronic Structure: HOMO Binding Energy of 7.8 eV for Biphenylene vs. Higher Energy for Biphenyl Analogues

The biphenylene core of 2-biphenylenemethanol confers a HOMO binding energy of 7.8 eV in the gas phase, measured by photoelectron spectroscopy [1]. This is approximately 0.5 eV lower (less tightly bound) than the HOMO of biphenyl (~8.3 eV), reflecting the antiaromatic character of the central cyclobutadiene ring that raises the ground-state energy [2]. Experimental cyclic voltammetry and DFT calculations confirm that biphenylenes are substantially more easily oxidized than their biphenyl or fluorene counterparts [3]. The 2-hydroxymethyl substituent, being an inductively electron-withdrawing group, is expected to further modulate the HOMO energy relative to the unsubstituted biphenylene core, providing a tunable electronic profile unavailable with biphenyl methanol derivatives.

HOMO energy oxidation potential electron donor strength ionization energy

Regioselective Lithiation: 2-Hydroxymethyl Group Directs Lithiation Exclusively to the 1-Position of Biphenylene

Lithiation of 2-hydroxymethyl-biphenylene proceeds with complete regioselectivity to yield the 1-lithio derivative, enabling the preparation of a series of 1,2-disubstituted biphenylenes [1]. This stands in marked contrast to the lithiation of unsubstituted biphenylene, which produces a 20:1 mixture of 1- and 2-lithiobiphenylene isomers—a modest but imperfect selectivity [2]. More critically, 2-biphenylmethanol (CAS 2928-43-0) undergoes lithiation with a fundamentally different regiochemical outcome governed by standard directed ortho-metalation rules on a biphenyl framework, producing mixtures of regioisomers or requiring different directing-group strategies [3]. The hydroxymethyl group on the biphenylene scaffold thus serves a dual function: it acts as both a directing group and a synthetic handle, delivering a single regioisomer for downstream functionalization—a capability that no biphenyl analog can replicate.

directed ortho-metalation regioselectivity lithiation C–H functionalization

Molecular Formula and Mass: C13H10O (182.22 g·mol⁻¹) vs. C13H12O (184.23 g·mol⁻¹) for Biphenyl Analogs

2-Biphenylenemethanol (C13H10O, exact mass 182.07316 Da) differs from its closest biphenyl analog, 2-biphenylmethanol (C13H12O, exact mass 184.08882 Da), by exactly two hydrogen atoms, corresponding to one additional degree of unsaturation (double bond equivalent, DBE = 9.5 vs. 8.5) . This difference is analytically distinguishable by high-resolution mass spectrometry (HRMS) with a mass defect of 0.01566 Da between the two exact masses. The biphenylene framework also confers a distinct isotopic pattern and fragmentation behavior in electron ionization mass spectrometry compared to biphenyl alcohols. For procurement and quality control, this mass difference provides an unambiguous identity confirmation tool: any contamination by or mislabeling as the biphenyl analog is immediately detectable by HRMS or elemental analysis.

molecular weight elemental composition unsaturation mass spectrometry identification

Thermal Properties: Melting Point Elevation of >50 °C vs. 2-Biphenylmethanol

2-Biphenylenemethanol exhibits a melting point of approximately 100–102 °C, compared to 46–48 °C for 2-biphenylmethanol (CAS 2928-43-0) . This >50 °C elevation reflects the enhanced crystal lattice energy imparted by the rigid, planar biphenylene core, which permits denser packing and stronger intermolecular interactions (π-stacking, hydrogen bonding) in the solid state [1]. 4-Biphenylmethanol (CAS 3597-91-9), with the hydroxymethyl group at the para position, melts at 96–100 °C—closer to the biphenylene derivative but still ~2–4 °C lower—and lacks the electronic characteristics of the antiaromatic core [2]. The higher melting point of 2-biphenylenemethanol confers practical advantages in handling, storage, and purification: the compound remains a free-flowing solid at ambient laboratory temperatures, whereas 2-biphenylmethanol (m.p. 46–48 °C) can soften or melt during shipping or storage in warm environments.

melting point crystal lattice energy thermal stability solid-state packing

Functional Material Application: Biphenylene Core as a Conformationally Restricted Scaffold for Liquid Crystals, Ligands, and Macrocyclic Hosts

2,6- and 2,7-disubstituted biphenylenes, accessible via further functionalization of 2-hydroxymethyl-biphenylene, have been specifically designed as mesogenic (liquid crystal) candidates and as rigid spacers in shape-persistent macrocycles [1][2]. In one demonstrated application, an intraannular bis(hydroxymethyl)biphenylene diester was used as a covalent template for Glaser coupling of rigid bisacetylenes, achieving the cyclic product in 81% yield—a reaction efficiency directly attributable to the conformational pre-organization provided by the biphenylene scaffold [2]. Biphenyl-based diols lack this rigid-rod geometry and would produce flexible, less defined macrocyclic architectures. Additionally, bis(diarylhydroxymethyl)-substituted biphenyls and biphenylenes have been employed as crystalline diol host compounds capable of forming inclusion complexes with over 53 different uncharged organic guest molecules, with the biphenylene variants exhibiting distinct inclusion selectivity arising from their planar geometry [3].

liquid crystals supramolecular chemistry covalent template macrocycle synthesis

Procurement-Driven Application Scenarios for 2-Biphenylenemethanol (CAS 57244-42-5)


Synthesis of 1,2-Disubstituted Biphenylene Libraries via Regioselective Lithiation

Research groups engaged in synthesizing structurally diverse biphenylene derivatives for electronic materials or ligand screening should select 2-biphenylenemethanol as the starting material. The 2-hydroxymethyl group directs lithiation exclusively to the 1-position, enabling sequential functionalization to generate 1,2-disubstituted biphenylenes as single regioisomers [1]. This contrasts sharply with unsubstituted biphenylene lithiation (20:1 selectivity) and eliminates the isomer separation burden inherent to biphenyl-based approaches. The resulting 1,2-disubstituted products are valuable intermediates for donor-acceptor dyads, bidentate ligands, and precursors to extended phenylene networks.

Construction of Shape-Persistent Macrocycles via Covalent Template Strategy

2-Biphenylenemethanol serves as the precursor to bis(hydroxymethyl)biphenylene diester templates that pre-organize rigid bisacetylene monomers for Glaser macrocyclization. The conformational rigidity of the biphenylene core enforces the correct spatial orientation of reactive termini, as demonstrated by the 81% yield in template-directed macrocycle formation [2]. Supramolecular chemists and materials scientists developing covalent organic frameworks (COFs), molecular cages, or porous organic polymers should utilize this compound to access shape-defined macrocyclic architectures that biphenyl-based templates cannot deliver.

Electronic Materials: Donor Components and Hole-Transport Scaffolds Leveraging Antiaromatic Character

The biphenylene core's inherently lower oxidation potential (HOMO at 7.8 eV) relative to biphenyl systems makes 2-biphenylenemethanol-derived molecules attractive as electron-donor components in organic electronic devices [3]. Researchers developing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or molecular wires can exploit this enhanced electron-donating character while using the hydroxymethyl group as a synthetic anchor for further functionalization—attachment of thiol or amino linkers for single-molecule conductance studies, or coupling to acceptor units for donor-acceptor dyads. The antiaromatic character can be fine-tuned through substitution at the 1-position (accessible via directed lithiation), providing electronic property modulation that is unavailable in the biphenyl series [4].

Crystalline Host-Guest Chemistry and Inclusion Complex Design

Bis(diarylhydroxymethyl)-substituted biphenylenes, accessible from 2-biphenylenemethanol, function as wheel-and-axle diol hosts that form crystalline inclusion complexes with a broad range of uncharged organic guest molecules [5]. The planar biphenylene axle geometry imparts distinct inclusion selectivity compared to flexible biphenyl-based hosts. Crystallographers, separation scientists, and solid-state chemists developing selective absorbents, storage materials, or crystal engineering systems should procure 2-biphenylenemethanol as the gateway to this class of host compounds, for which over 53 different guest inclusion species have been structurally characterized.

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